molecular formula CH4O3S B1221211 Hydroxymethanesulfinic acid CAS No. 79-25-4

Hydroxymethanesulfinic acid

Cat. No. B1221211
CAS RN: 79-25-4
M. Wt: 96.11 g/mol
InChI Key: SBGKURINHGJRFN-UHFFFAOYSA-N
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Description

Hydroxymethanesulfinic acid is an organic compound with the molecular formula CH4O3S . It is known to be formed during the reaction of S(IV) (HSO3− or SO32−) with formaldehyde in the aqueous phase . Due to its stability, it can act as a reservoir species for S(IV) in the atmosphere and is therefore of interest for the understanding of atmospheric sulfur chemistry .


Synthesis Analysis

Hydroxymethanesulfinic acid is synthesized from Sodium formaldehydesulfoxylate . The synthesis process involves the use of a buret to make incremental additions of a solution containing a known concentration of some substance to a sample solution containing the substance whose concentration is to be measured .


Molecular Structure Analysis

The molecular formula of Hydroxymethanesulfinic acid is CH4O3S . It has an average mass of 96.106 Da and a Monoisotopic mass of 95.988113 Da .


Chemical Reactions Analysis

Hydroxymethanesulfinic acid is known to undergo oxidation reactions with chlorite in the pH range 4-8 . It is a sulfur-containing reducing agent . It is also used as a reducing agent for elemental selenium and tellurium, diselenides, α‐halo ketones, and aromatic aldehydes .


Physical And Chemical Properties Analysis

Hydroxymethanesulfinic acid is a powder that is freely soluble in water . It is slightly soluble in alcohol, benzene, chloroform, and diethyl ether . It has a melting point of 64-68 °C .

Scientific Research Applications

Electrochemical Applications

Hydroxymethanesulfinic acid has been studied in the context of electrochemical processes. For instance, its electrochemical oxidation on platinum and gold electrodes shows significant pitting of gold electrodes, indicating its role in electrochemical reactions and material interactions. The oxidation process reveals complex oscillatory behaviors in current density and potential, suggesting applications in electrochemical systems and sensors (Bell & Wang, 2016).

Chemical Reactions and Kinetics

The oxidation kinetics of hydroxymethanesulfinic acid by acidic iodate has been explored. This reaction exhibits clock reaction characteristics, indicating its utility in understanding reaction dynamics and in applications that require precise timing or control in chemical processes (Ojo, Otoikhian, Olojo & Simoyi, 2004).

Synthetic Chemistry

In synthetic chemistry, hydroxymethanesulfinic acid, also known as rongalite, is used as a bleaching agent and has applications in the printing and dyeing industry. It also finds utility in the construction of diverse polycyclic frameworks, expanding the chemical space of unnatural amino acids, spirocycles, polycycles, sulfones, and crown ethers, showcasing its versatility in creating complex organic compounds (Kotha, Khedkar & Dommaraju, 2019).

Environmental Analysis

Hydroxymethanesulfinic acid is also an important component in environmental analysis, particularly in fog and cloud systems. It's identified in the mass spectra of individual particles in atmospheric studies, helping in understanding the processing of aerosols and the dynamics of fog systems (Whiteaker & Prather, 2003).

Analytical Chemistry

In analytical chemistry, hydroxymethanesulfinic acid's derivatives are used in isotachophoretic determination methods for environmental samples. This highlights its role in developing sensitive and accurate analytical techniques for monitoring environmental contaminants (Nováková, Kr̆ivánková, Bartoš, Urbanová & Vytras, 2007).

Pharmaceutical Chemistry

In pharmaceutical chemistry, hydroxymethanesulfinic acid is employed in the synthesis of vitamin B12 derivatives. This demonstrates its potential in the preparation and modification of complex biomolecules, which can be crucial for drug development and biochemical research (Pugina, Denisova, Ivlev, Salnikov & Makarov, 2018).

Safety And Hazards

Hydroxymethanesulfinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Future research on Hydroxymethanesulfinic acid could focus on its use as a catalyst in chemical reactions, and its potential applications in the production of polymers and polysaccharides .

Relevant Papers A paper titled “Hydroxymethanesulfonic acid in size-segregated aerosol particles at nine sites in Germany” provides detailed information on Hydroxymethanesulfinic acid concentrations in size-segregated central European aerosol particles . The results suggest that Hydroxymethanesulfinic acid is formed during aging of pollution plumes .

properties

IUPAC Name

hydroxymethanesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O3S/c2-1-5(3)4/h2H,1H2,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGKURINHGJRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149-44-0 (mono-hydrochloride salt), 6035-47-8 (dihydrate), 64310-27-6 (magnesium[2:1] salt)
Record name Formaldehydesulfoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048083
Record name Hydroxymethanesulfinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxymethanesulfinic acid

CAS RN

79-25-4
Record name Hydroxymethanesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formaldehydesulfoxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxymethanesulphinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.082
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Record name HYDROXYMETHANESULFINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M049N73196
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
MA Salem, CR Chinake, RH Simoyi - The Journal of Physical …, 1996 - ACS Publications
… In this paper we report on the kinetics and mechanism of oxidation of hydroxymethanesulfinic acid (HMSA) by chlorite in acidic media. HMSA is a stable sulfinic acid (in basic …
Number of citations: 23 pubs.acs.org
JF Ojo, A Otoikhian, R Olojo… - The Journal of Physical …, 2004 - ACS Publications
The oxidation of hydroxymethanesulfinic acid, HMSA, by acidic iodate has been studied by spectrophotometric techniques. The reaction presents clock reaction characteristics in which …
Number of citations: 20 pubs.acs.org
SB Jonnalagadda, CR Chinake… - The Journal of Physical …, 1995 - ACS Publications
… The reaction between hydroxymethanesulfinic acid, HOCH2SO2H (HMSA), and brómate ion has been studied in the pH range 0.3—2.0. The stoichiometry of the reaction in excess …
Number of citations: 21 pubs.acs.org
M Bengoechea, I Boyano, O Miguel, I Cantero… - Journal of power …, 2006 - Elsevier
… Several reducing agents are analysed (sodium hydrosulfite (Na 2 S 2 O 4 ), sodium hydrogensulfite (Na 2 S 2 O 5 ), hydroxymethanesulfinic acid monosodium salt (HOCH 2 SOONa), …
Number of citations: 42 www.sciencedirect.com
B Campos, A Marco, G Cadeco, DM Freire-Lista… - Heritage Science, 2021 - Springer
… TD proved to be the best candidate to reduce insoluble manganese oxides, over Hydroxylamine Hydrochloride and Hydroxymethanesulfinic Acid. Cleaning assays performed on …
Number of citations: 4 link.springer.com
EK Kim, D Park, NK Shrestha, J Chang, CW Yi… - Dalton …, 2016 - pubs.rsc.org
… An aqueous solution containing 0.2 M sodium hydroxide, 0.008 M tellurium powder and 0.08 M hydroxymethanesulfinic acid monosodium salt dihydrate (Rongalite) was prepared by …
Number of citations: 11 pubs.rsc.org
DM Stanbury, JN Figlar - Coordination chemistry reviews, 1999 - Elsevier
… The significance of our results to the mechanisms of the formaldehyde [8] and hydroxymethanesulfinic acid [9] reactions is less clear, since they were studied at higher pH. …
Number of citations: 33 www.sciencedirect.com
DS Mahadevappa, ASA Murthy, IS Bharadwaj… - 1967 - osti.gov
… , HYDROXY-/sodium salt, radiation effects on, ESR spectral studies on production of odd electron species in; GAMMA RADIATION/effects on sodium salt of hydroxymethanesulfinic acid, …
Number of citations: 0 www.osti.gov
ZR Wang, X Liu, GQ Xie, Y Wu, M Nie… - Key Engineering …, 2017 - Trans Tech Publ
… This was followed by drop wise addition of Hydroxymethanesulfinic acid monosodium salt dehydrate (SFS) solution (1.23 g was dissolved in 20mL de-ionized water). Initially, the blue …
Number of citations: 0 www.scientific.net
CR Chinake, O Olojo, RH Simoyi - The Journal of Physical …, 1998 - ACS Publications
… In a recent publication from our laboratory, 2 we observed that the oxidation of hydroxymethanesulfinic acid, HOCH 2 SO 2 H (HMSA), by chlorite gives a mechanism in which …
Number of citations: 26 pubs.acs.org

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